2,2-Dinitropropyl methacrylate
Description
Overview of Energetic Monomers and Polymers in Contemporary Research
Contemporary research in this field is driven by the demand for materials with improved performance, enhanced safety characteristics, and greater stability. Scientists are exploring a variety of energetic functional groups, including nitro (-NO2), nitrate (B79036) ester (-ONO2), and azido (B1232118) (-N3) groups, to be incorporated into polymer backbones. The goal is to create binders that not only hold the explosive crystals together in a solid matrix but also contribute to the total energy release, leading to higher detonation velocities and pressures.
Significance of 2,2-Dinitropropyl Methacrylate (B99206) in the Context of High-Energy Polymers and Advanced Materials
2,2-Dinitropropyl methacrylate (DNPMA) is a key energetic monomer due to the presence of the geminal dinitropropyl group, which is a well-known energetic plasticizer. The incorporation of this group into a polymerizable methacrylate backbone allows for the creation of energetic binders with a high density and a positive heat of formation.
The polymerization of DNPMA results in poly(this compound), a polymer that can be used as an energetic binder in advanced material formulations. Research into the closely related 2,2-dinitropropyl acrylate (B77674) (DNPA) has shown that these types of polymers exhibit good thermal stability. For instance, the thermal decomposition temperature of poly(2,2-dinitropropyl acrylate) is reported to be around 238°C. researchgate.net
The significance of DNPMA lies in its potential to improve the energy density of composite materials without compromising their mechanical integrity. By creating copolymers of DNPMA with other monomers, researchers can tailor the mechanical properties of the resulting binder to meet specific application requirements, such as flexibility or rigidity.
Current Research Landscape and Future Trajectories for this compound Systems
The current research landscape for DNPMA and related energetic monomers is focused on several key areas:
Copolymerization: Studies are actively exploring the copolymerization of dinitropropyl (meth)acrylates with other monomers to create binders with a range of physical and energetic properties. For example, copolymers of 2,2-dinitropropyl acrylate with styrene (B11656) and vinyl acetate (B1210297) have been synthesized and characterized. researchgate.netresearchgate.net These studies investigate how the comonomer ratio affects properties like glass transition temperature and thermal stability. researchgate.netresearchgate.net
Synthesis and Characterization: Efforts are ongoing to optimize the synthesis of DNPMA and its polymers. Characterization of these materials using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and thermal analysis (DSC/TGA) is crucial for understanding their structure and performance.
Formulation and Testing: A significant area of research involves incorporating poly(DNPMA) and its copolymers into explosive and propellant formulations. The compatibility of these binders with common energetic fillers like RDX and HMX is a critical aspect of this research. researchgate.net
Future trajectories for DNPMA systems are likely to follow the broader trends in energetic materials research, which include the development of:
Insensitive Munitions (IM): There is a strong emphasis on creating energetic materials that are less susceptible to accidental detonation. The molecular structure of DNPMA-based polymers can be tailored to enhance the safety of the resulting formulations. Copolymers of 2,2-dinitropropyl acrylate and 2,2-dinitrobutyl acrylate have been investigated for their potential to make composite gunpowder more insensitive. google.com
Green Energetic Materials: The environmental impact of energetic materials is a growing concern. Future research may focus on developing more environmentally benign synthesis routes for DNPMA and on polymers that produce less harmful decomposition products.
Advanced Manufacturing: Techniques such as 3D printing of energetic materials are emerging. DNPMA-based polymers with suitable rheological properties could be developed for use in these advanced manufacturing processes.
Below are data tables summarizing key findings from research on polymers derived from 2,2-dinitropropyl (meth)acrylate and its copolymers.
Table 1: Thermal Properties of Poly(2,2-Dinitropropyl Acrylate) and its Copolymers
| Polymer/Copolymer | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |
| Poly(2,2-dinitropropyl acrylate) (PDNPA) | Not Reported | 238 researchgate.net |
| PDNPA-Styrene Copolymer | 63.3 researchgate.net | 251.4 researchgate.net |
| PDNPA-Vinyl Acetate Copolymer | 59.7 researchgate.net | 259.1 researchgate.net |
Table 2: Reactivity Ratios for the Copolymerization of 2,2-Dinitropropyl Acrylate (DNPA) with Styrene (St)
| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) |
| DNPA | Styrene | 0.911 researchgate.net | 0.038 researchgate.net |
Properties
CAS No. |
17977-13-8 |
|---|---|
Molecular Formula |
C7H10N2O6 |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
2,2-dinitropropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10N2O6/c1-5(2)6(10)15-4-7(3,8(11)12)9(13)14/h1,4H2,2-3H3 |
InChI Key |
QTIMQTTZBLVHIH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=C)C(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
17977-13-8 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dinitropropyl Methacrylate and Precursors
Esterification Routes for Monomer Synthesis
The principal method for synthesizing the DNPMA monomer is through the direct esterification of an energetic di-nitro alcohol with an unsaturated carboxylic acid. This reaction establishes the ester linkage that is characteristic of the final monomer.
The synthesis of 2,2-dinitropropyl methacrylate (B99206) is accomplished through the condensation reaction between 2,2-dinitropropanol (B8780482) and methacrylic acid. bit.edu.cngoogle.com This esterification reaction is a fundamental process for creating the monomer. The reaction involves the removal of a water molecule from the alcohol and the carboxylic acid to form the ester bond.
The precursor, 2,2-dinitropropanol, is itself synthesized through a multi-step process. One common route begins with nitroethane, which undergoes an oxidative-nitration reaction followed by methylolation. researchgate.netacs.org In the oxidative-nitration step, a geminal dinitro group is introduced. The subsequent condensation with formaldehyde (B43269) (methylolation) yields 2,2-dinitropropanol. acs.orgepa.gov An alternative pathway involves the conversion of 1-chloro-1-nitroethane (B146382) to a potassium salt, which is then subjected to methylolation to produce 2,2-dinitropropanol. researchgate.net
A structurally similar energetic alcohol, 2,2-Dinitro-1-butanol, is synthesized using 1-nitropropane (B105015) as the starting material. researchgate.net This process also utilizes the key reactions of oxidative-nitration and methylolation to introduce the necessary functional groups. Following the synthesis of 2,2-Dinitro-1-butanol, it can be reacted with acrylic acid via direct esterification to produce the corresponding energetic monomer, 2,2-dinitrobutyl acrylate (B77674). researchgate.net This synthesis highlights a general strategy for creating a family of dinitroalkyl acrylate and methacrylate monomers.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing the synthesis of monomers like 2,2-Dinitropropyl methacrylate and its polymers is crucial for achieving high yields and desired material properties. Key parameters that are often investigated include the concentration of initiators, reaction temperature, and the ratio of monomers. For instance, in the free radical polymerization of the related 2,2-dinitropropyl acrylate, it has been observed that increasing the initiator concentration leads to a decrease in the average molecular weight of the polymer and a narrowing of the molecular weight distribution. energetic-materials.org.cn A monomer conversion rate of 60% was achieved at 80°C within two hours. energetic-materials.org.cn
Similarly, for the synthesis of molecularly imprinted polymers using methacrylic acid as a functional monomer, the ratio of monomer to template, the amount of crosslinker, and the volume of solvent are critical factors that influence the final polymer structure and adsorption capacity. analis.com.my These principles of optimizing reactant ratios and reaction conditions are directly applicable to the esterification process for DNPMA to maximize yield and purity.
Green Chemistry Principles in this compound Synthesis
The synthesis of energetic materials is increasingly being viewed through the lens of green chemistry, which aims to reduce waste and the use of hazardous substances. pnas.org For the synthesis of precursors like 2,2-dinitropropanol, electrochemical methods offer a greener alternative to traditional chemical oxidants. epa.gov By using the anode of an electrochemical cell as the oxidant source, the reliance on chemical reagents and the generation of secondary waste can be significantly reduced. epa.gov Specifically, an electrochemical system using an Fe(CN)6-3/-4 mediator has shown promise for industrial-scale production due to the lower cost and solubility of the mediator. epa.gov
Other green chemistry strategies applicable to DNPMA synthesis include the use of environmentally benign solvents and catalysts. For example, ionic liquids have been investigated as green catalysts for Henry reactions, a type of nitro-aldol condensation relevant to the synthesis of nitroalcohols. chemicalbook.com These catalysts can often be recovered and reused, further minimizing the environmental impact of the synthesis. chemicalbook.com The broader goals of green chemistry in this context include designing synthetic routes that maximize atom economy, simplify operations, and utilize renewable starting materials where possible. pnas.org
Compound Glossary
Polymerization Kinetics and Mechanisms of 2,2 Dinitropropyl Methacrylate Homopolymers
Free-Radical Polymerization Investigations
Free-radical polymerization is a primary method for synthesizing poly(2,2-dinitropropyl methacrylate). Investigations into this process have utilized various techniques to elucidate the reaction kinetics and underlying mechanisms.
The free-radical polymerization of DNPMA is commonly initiated using 2,2'-azobisisobutyronitrile (AIBN). researchgate.net This process is often carried out in a solvent such as toluene (B28343). researchgate.net The concentration of the initiator plays a significant role in the polymerization process. Studies have shown that as the initiator concentration increases, the molecular weight of the resulting polymer decreases, and the molecular weight distribution becomes narrower. researchgate.net For instance, the polymerization of DNPMA in toluene using AIBN as the initiator has been investigated to determine the effects of initiator concentration on the polymer yield. researchgate.net
Differential Scanning Calorimetry (DSC) is a powerful tool for studying the non-isothermal kinetics of DNPMA polymerization. bit.edu.cnakjournals.com This method allows for the direct measurement of the heat released during the exothermic polymerization reaction, providing insights into the reaction rate and kinetics. akjournals.com By conducting the polymerization at various heating rates, key kinetic parameters can be determined. akjournals.comresearchgate.net
The activation energy (Ea) for the free-radical polymerization of DNPMA can be calculated from non-isothermal DSC data using several methods, including those developed by Kissinger, Ozawa, and Barrett. akjournals.com The Kissinger and Ozawa methods are frequently employed to analyze the kinetics of free-radical polymerization from DSC thermograms. akjournals.comakjournals.com These methods relate the peak exothermic temperature to the heating rate to determine the activation energy. caotechnology.com.au For example, the activation energy for the AIBN-initiated bulk polymerization of gem-dinitroalkyl (meth)acrylates has been successfully determined using these approaches. akjournals.com The Barrett method is another technique that can be used for the evaluation of reaction orders and activation energies from DSC data. caotechnology.com.au
Table 1: Activation Energies for DNPMA Polymerization
| Method | Activation Energy (Ea) (kJ/mol) |
| Kissinger | Data not available in search results |
| Ozawa | Data not available in search results |
| Barrett | Data not available in search results |
Note: Specific values for the activation energies of DNPMA polymerization using these methods were not available in the provided search results.
The order of the polymerization reaction provides insight into the reaction mechanism. Non-isothermal DSC analysis can also be used to determine the reaction order for the polymerization of DNPMA. bit.edu.cn By analyzing the shape of the DSC exothermic peak, the reaction order can be evaluated. akjournals.com
Isothermal kinetic studies involve conducting the polymerization at a constant temperature and monitoring the reaction rate. These studies are essential for deriving the polymerization rate equation. For the free-radical polymerization of DNPMA in toluene with AIBN as the initiator, the polymerization rate equation has been determined experimentally. researchgate.net The rate of polymerization is influenced by factors such as the concentration of the monomer and the initiator. asianpubs.org
In free-radical polymerization, the termination of growing polymer chains is a critical step that influences the final molecular weight of the polymer. Termination can occur through several mechanisms, with bimolecular termination being a common pathway. open.edu This involves the reaction between two growing polymer radicals, which can occur via combination (coupling) or disproportionation. open.edu In disproportionation, a hydrogen atom is transferred from one radical to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. open.edu The specific mode of termination for the polymerization of DNPMA has been a subject of investigation to fully understand the polymerization mechanism.
Influence of Initiator Concentration and Temperature on Polymerization Yield and Molecular Weight Distribution
The synthesis of poly(this compound) and related energetic polymers via free-radical polymerization is significantly influenced by key reaction parameters such as initiator concentration and temperature. These variables dictate not only the rate of polymerization and final monomer conversion but also crucial polymer characteristics like average molecular weight and molecular weight distribution (MWD).
Studies on the polymerization of similar energetic monomers, such as 2,2-dinitropropyl acrylate (B77674) (PDNPA), provide valuable insights. Research shows that as the concentration of the initiator, typically an azo compound like azobisisobutyronitrile (AIBN), increases, the average molecular weight of the resulting polymer decreases. researchgate.net This is a classic characteristic of free-radical polymerization, where a higher initiator concentration leads to the generation of more radical species, resulting in a greater number of polymer chains being initiated simultaneously. Consequently, the chains have a shorter average length before termination occurs. This same research also indicates that a higher initiator concentration leads to a narrower molecular weight distribution. researchgate.net
Temperature plays a dual role in the polymerization process. It directly affects the decomposition rate of the thermal initiator and the propagation rate constant. For the polymerization of 2,2-dinitropropyl acrylate, a monomer conversion of 60% was achieved at 80°C within two hours, highlighting the temperature's role in determining the reaction yield within a specific timeframe. researchgate.net In general for methacrylate (B99206) polymerization, increasing the amount of initiator leads to a faster polymerization rate and shortens the time required to reach the maximum rate. mdpi.comnih.gov However, the final degree of conversion is often dependent on the ratio of initiator to other components in the system rather than just the absolute concentration. mdpi.com
The interplay between initiator concentration and temperature is crucial for optimizing the synthesis of poly(this compound) to achieve desired material properties.
Table 1: Effect of Initiator Concentration on Polymer Properties (Based on findings for PDNPA researchgate.net)
| Initiator Concentration | Average Molecular Weight | Molecular Weight Distribution (MWD) |
| Increasing | Decreases | Becomes Narrower |
Comparative Polymerization Studies of Dinitroalkyl Acrylates and Methacrylates
Understanding the polymerization behavior of this compound is enhanced by comparing it with structurally similar dinitroalkyl acrylates. These comparisons highlight the profound impact of subtle changes in monomer structure on polymerizability.
Analysis of Steric Hindrance Effects on Polymerizability
Steric hindrance is a dominant factor governing the polymerizability of dinitroalkyl (meth)acrylates. akjournals.comakjournals.com The primary structural difference between an acrylate and a methacrylate is the presence of an α-methyl group on the vinyl carbon of the methacrylate. This methyl group introduces significant steric bulk around the reactive double bond.
Kinetic studies comparing 2,2-dinitropropyl acrylate (DNPA), 2,2-dinitrobutyl acrylate (DNBA), and 2,2-dinitrobutyl methacrylate (DNBMA) have demonstrated that the rate of polymerization is substantially lower for the methacrylate monomer. akjournals.comakjournals.com The observed order of polymerizability is DNPA > DNBA > DNBMA. akjournals.comakjournals.com This trend is directly attributed to the increasing steric hindrance around the acrylyl double bond. In the case of DNBMA, the α-methyl group, combined with the bulky 2,2-dinitrobutyl ester group, significantly impedes the approach of propagating radical chains to the monomer, thereby reducing the rate of polymerization. akjournals.comakjournals.com
This effect is a general phenomenon observed when comparing acrylates and their corresponding methacrylates. researchgate.net The extra methyl group in methacrylates not only creates steric hindrance but also stabilizes the tertiary radical formed during propagation, which can lower its reactivity compared to the secondary radical of acrylates. researchgate.netnsf.gov For dinitroalkyl monomers, where the ester group is already bulky, this additional steric factor from the α-methyl group makes the polymerization kinetically less favorable. akjournals.comakjournals.com
Table 2: Influence of Steric Hindrance on Polymerizability of Dinitroalkyl (Meth)acrylates akjournals.comakjournals.com
| Monomer | Structural Features | Steric Hindrance | Relative Polymerizability |
| 2,2-dinitropropyl acrylate (DNPA) | Acrylate | Lower | Highest |
| 2,2-dinitrobutyl acrylate (DNBA) | Acrylate, larger ester group | Intermediate | Intermediate |
| 2,2-dinitrobutyl methacrylate (DNBMA) | Methacrylate (α-methyl group), larger ester group | Highest | Lowest |
Exploration of Controlled/Living Radical Polymerization Techniques for Poly(this compound) (e.g., ATRP, RAFT)
While conventional free-radical polymerization can produce poly(this compound), achieving precise control over the polymer architecture, molecular weight, and polydispersity (Đ) is challenging. Controlled/Living Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), offers a pathway to synthesize well-defined polymers. nih.govnsf.gov Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most versatile and widely used CRP methods. nih.govresearchgate.nettcichemicals.com
Atom Transfer Radical Polymerization (ATRP) operates through a reversible activation/deactivation process, typically mediated by a transition metal complex (e.g., copper with a ligand). sigmaaldrich.comnih.gov This establishes a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species (halide-capped polymer chains). sigmaaldrich.com This mechanism allows for the simultaneous growth of all polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (Đ typically < 1.5). tcichemicals.comsigmaaldrich.com ATRP is well-suited for a wide range of monomers, including methacrylates. nih.gov The application of ATRP to this compound would likely involve an alkyl halide initiator and a copper/ligand catalyst system, potentially enabling the synthesis of homopolymers with controlled chain lengths and block copolymers incorporating this energetic monomer.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization achieves control by introducing a thiocarbonylthio compound, known as a RAFT agent, into a conventional free-radical polymerization system. specificpolymers.comwikipedia.org The RAFT agent mediates the polymerization through a degenerative chain-transfer process, establishing an equilibrium between active propagating chains and dormant polymer chains possessing a thiocarbonylthio end-group. specificpolymers.comwikipedia.org A key advantage of RAFT is its compatibility with a vast array of monomers, including methacrylates, and tolerance to various functional groups and reaction conditions. wikipedia.orgsigmaaldrich.com For this compound, employing a suitable RAFT agent (such as a dithioester or trithiocarbonate) along with a standard radical initiator could yield well-defined polymers with low polydispersity and high end-group fidelity, which is crucial for creating advanced architectures like block copolymers. specificpolymers.comacs.org
While specific reports on the ATRP or RAFT polymerization of this compound are not prominent, the extensive success of these techniques with other methacrylate monomers strongly suggests their potential for producing advanced, well-defined energetic polymers based on this monomer. nih.govsigmaaldrich.comresearchgate.net
Copolymerization Strategies and Reactivity Studies Involving 2,2 Dinitropropyl Methacrylate
Free-Radical Copolymerization with Co-monomers
Free-radical polymerization stands as a primary method for synthesizing copolymers of 2,2-dinitropropyl methacrylate (B99206). This technique allows for the incorporation of this energetic monomer into polymer chains alongside other vinyl monomers, thereby modifying the final properties of the material.
Research has been conducted on the copolymerization of monomers structurally similar to 2,2-dinitropropyl methacrylate, such as 2,2-dinitropropyl acrylate (B77674) (DNPA), with a variety of co-monomers. These studies provide valuable insights into the potential co-monomer systems for this compound itself.
For instance, the copolymerization of DNPA with styrene (B11656) has been successfully achieved through free-radical polymerization in ethyl acetate (B1210297), using azobisisobutyronitrile (AIBN) as an initiator. researchgate.net Similarly, copolymers of DNPA and vinyl acetate have been synthesized under comparable conditions. researchgate.netresearchgate.net In a typical synthesis of the DNPA-vinyl acetate copolymer, a yield of 72% was obtained when the molar ratio of DNPA to vinyl acetate was 3:1, with the reaction proceeding at 80°C for 8 hours. researchgate.net
The broader family of methacrylate monomers has been extensively copolymerized with various partners, including methyl methacrylate and hydroxyalkyl methacrylates, indicating the versatility of this class of monomers in creating diverse copolymer structures. pleiades.onlinekpi.uanih.govmdpi.com The synthesis of copolymers involving N-(2-acryloyloxyethyl)phthalimide and methyl methacrylate, for example, was carried out in dimethylformamide at 60°C with AIBN as the initiator. kpi.ua Furthermore, copolymers of 2-hydroxyethyl methacrylate have been a subject of interest for creating biomaterials. nih.gov
Understanding the reactivity of each monomer in a copolymerization system is fundamental to controlling the composition and structure of the resulting polymer. Monomer reactivity ratios (r1 and r2) quantify the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other co-monomer. tsijournals.comsemanticscholar.org
Several methods are employed to determine these ratios, with the Fineman-Ross and Kelen-Tudos methods being prominent linear graphical methods. tsijournals.comrsc.orgiaamonline.org The Fineman-Ross method involves plotting a function of the monomer feed and copolymer composition to yield a straight line from which the reactivity ratios can be derived as the slope and intercept. rsc.org The Kelen-Tudos method is a refinement that aims to provide a more even distribution of data points. rsc.org
In the case of the copolymerization of 2,2-dinitropropyl acrylate (DNPA) with styrene, the Fineman-Ross method was used to determine the monomer reactivity ratios. researchgate.netresearchgate.net The experimentally determined values were rDNPA = 0.911 and rSt = 0.038. researchgate.net
Table 1: Monomer Reactivity Ratios for the Copolymerization of 2,2-Dinitropropyl Acrylate (DNPA) and Styrene (St)
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method Used |
| DNPA | Styrene | 0.911 | 0.038 | Fineman-Ross |
Data sourced from ResearchGate. researchgate.net
These values indicate that a growing polymer chain ending in a DNPA radical has a slightly lower tendency to add another DNPA monomer than a styrene monomer, while a chain ending in a styrene radical has a strong preference for adding a DNPA monomer over another styrene monomer.
The composition and microstructure of a copolymer, which describe the arrangement of the different monomer units along the polymer chain, are direct consequences of the monomer reactivity ratios. tsijournals.com The product of the reactivity ratios (r1 x r2) provides insight into the nature of the copolymerization.
For the copolymerization of 2,2-dinitropropyl acrylate (DNPA) and styrene, the product of the reactivity ratios is significantly less than one (0.911 x 0.038 ≈ 0.035). This indicates a tendency towards non-ideal, random copolymerization, where the monomer units are distributed randomly along the polymer chain. researchgate.netresearchgate.netcopoldb.jp The resulting copolymers are therefore classified as random copolymers. researchgate.net The structure and composition of these copolymers have been confirmed through analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and differential scanning calorimetry (DSC). researchgate.netresearchgate.net
Synthesis of Functional Copolymers for Tailored Properties
The synthesis of functional copolymers allows for the precise tuning of material properties for specific applications. By incorporating monomers with desired functional groups, it is possible to create polymers with advanced capabilities. diva-portal.orgsigmaaldrich.commdpi.com
For example, the ring-opening copolymerization of epoxides and anhydrides is a versatile method for producing functional copolyesters. diva-portal.org This strategy allows for the introduction of various functionalities, which can then be used for further reactions, such as crosslinking. diva-portal.org Similarly, the development of copolymers containing 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) has led to the creation of biocompatible materials with applications in the medical field. nih.gov The properties of these copolymers can be finely controlled by adjusting the copolymer composition. nih.gov
While specific examples of functional copolymers of this compound are not extensively detailed in the available literature, the principles of functional copolymer synthesis are broadly applicable. The dinitropropyl group itself imparts a high energy density, making its copolymers potentially useful in energetic material formulations. By copolymerizing this compound with functional co-monomers, it would be theoretically possible to create energetic polymers with additional tailored properties, such as improved mechanical strength, thermal stability, or tailored decomposition characteristics.
Advanced Spectroscopic and Structural Characterization of Poly 2,2 Dinitropropyl Methacrylate and Its Copolymers
Spectroscopic Methods for Molecular Structure Elucidation
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the molecular structure of polymers, including tacticity and monomer distribution in copolymers. pageplace.de For Poly(2,2-Dinitropropyl Methacrylate), ¹H and ¹³C NMR spectra are used to confirm the presence of the characteristic functional groups. researchgate.net
While specific chemical shift data for the homopolymer is not extensively detailed in available literature, the expected proton and carbon environments can be predicted based on the structure of the repeating methacrylate (B99206) unit. In ¹H NMR, signals corresponding to the α-methyl protons, the methylene (B1212753) protons of the polymer backbone, and the protons of the 2,2-dinitropropyl side chain would be anticipated. Similarly, ¹³C NMR spectra would show characteristic peaks for the carbonyl carbon, the quaternary α-carbon, the backbone methylene carbons, and the carbons of the dinitropropyl group. pageplace.dersc.orgd-nb.info
In copolymers, such as those of 2,2-dinitropropyl acrylate (B77674) (the acrylate analogue) with styrene (B11656) (St) or vinyl acetate (B1210297) (VAc), ¹H NMR is utilized to determine the copolymer composition and structure. researchgate.netresearchgate.net For instance, the analysis of a 2,2-dinitropropyl acrylate-vinyl acetate (DNPA-VAc) copolymer confirms the incorporation of both monomer units into the polymer chain. energetic-materials.org.cn
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Methacrylate-Based Polymers (Note: Specific data for PDNPMA is not available in the cited literature; this table provides data for related structures for comparative purposes.)
| Polymer/Monomer | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|---|
| Glycogen Methacrylate (Gly-Meth) | ¹H NMR | 6.04, 5.67 | Vinylic protons (CH₂=C) | rsc.org |
| 3.62-3.05 | Glycogen ring protons (H2-6) | |||
| 1.87 | Methacrylate methyl protons (CH₃) | |||
| Glycogen Methacrylate (Gly-Meth) | ¹³C NMR (Solid State) | 168.8 | Carbonyl carbon (C=O) | rsc.org |
| 137.3, 135.2 | Vinylic carbons (C=CH₂) | |||
| 18.4 | Methyl carbon (CH₃) | |||
| Poly(n-butyl methacrylate) (PnBuMA) | ¹³C NMR | ~177.5 | Carbonyl carbon (C=O) | curresweb.com |
| ~53.5 | β-methylene carbon (backbone CH₂) |
Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is routinely used to identify the functional groups present in a polymer, confirming the successful polymerization and the incorporation of monomers into copolymers. researchgate.net For PDNPMA, the FT-IR spectrum is characterized by strong absorption bands corresponding to the nitro (NO₂) and ester (C=O) groups.
The key vibrational bands for PDNPMA include the asymmetric and symmetric stretching of the nitro groups, typically found in the regions of 1550-1575 cm⁻¹ and 1320-1380 cm⁻¹, respectively. The presence of a strong carbonyl (C=O) stretching band around 1730 cm⁻¹ is indicative of the methacrylate ester group. Other significant peaks correspond to C-O-C stretching vibrations of the ester linkage. biointerfaceresearch.comspectroscopyonline.com These spectral features confirm the molecular structure of the energetic binder.
Table 2: Characteristic FT-IR Absorption Bands for Poly(methacrylate) Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Polymer | Reference |
|---|---|---|---|---|
| Nitro (R-NO₂) | Asymmetric Stretch | 1550 - 1575 | PDNPMA (expected) | researchgate.net |
| Nitro (R-NO₂) | Symmetric Stretch | 1320 - 1380 | PDNPMA (expected) | researchgate.net |
| Ester Carbonyl (C=O) | Stretch | ~1730 | Poly(methyl methacrylate) (PMMA) | spectroscopyonline.com |
| Ester (C-C-O) | Stretch | ~1191 | Poly(methyl methacrylate) (PMMA) | spectroscopyonline.com |
| Ester (O-C-C) | Stretch | ~1149 | Poly(methyl methacrylate) (PMMA) | spectroscopyonline.com |
| Alkyl (C-H) | Stretch | 2950 - 2996 | Poly(methyl methacrylate) (PMMA) | biointerfaceresearch.com |
Ultraviolet-Visible Spectroscopy (UV)
UV-Visible spectroscopy provides information on the electronic transitions within a polymer, which is useful for identifying chromophoric groups. In Poly(this compound), the primary chromophores are the nitro (NO₂) groups and the carbonyl (C=O) group of the ester linkage. researchgate.net These groups absorb UV radiation, leading to characteristic electronic transitions (e.g., n→π* and π→π*). While studies confirm that PDNPMA has been characterized using UV spectroscopy, specific data on the wavelength of maximum absorbance (λmax) are not detailed in the available literature. researchgate.net The analysis is generally used to confirm the presence of these chromophoric structures within the polymer.
Thermal Analysis for Polymer Behavior and Transitions
Thermal analysis techniques are crucial for evaluating the performance of energetic polymers, providing data on thermal stability, decomposition behavior, and phase transitions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal methods used for this purpose. researchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Event Mapping
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events such as the glass transition temperature (Tg) and decomposition temperature (Td).
For copolymers of the related 2,2-dinitropropyl acrylate (DNPA), DSC analysis provides valuable insights. A copolymer of DNPA with styrene (DNPA-St) exhibits a glass transition temperature (Tg) of 63.3°C and a thermal decomposition temperature of 251.4°C. researchgate.net Another example, a copolymer of DNPA with vinyl acetate (DNPA-VAc), shows a Tg of 59.7°C and a decomposition peak temperature of 259.1°C. researchgate.netenergetic-materials.org.cn The homopolymer of 2,2-dinitropropyl acrylate (PDNPA) has a reported thermal decomposition temperature of 252.8°C. researchgate.net These values indicate that the thermal properties can be tailored through copolymerization.
Table 3: Thermal Transition Data for PDNPMA-related Polymers from DSC
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) / Peak | Reference |
|---|---|---|---|
| DNPA-St Copolymer | 63.3°C | 251.4°C | researchgate.net |
| DNPA-VAc Copolymer | 59.7°C | 259.1°C | researchgate.netenergetic-materials.org.cn |
| Poly(2,2-dinitropropyl acrylate) (PDNPA) | Not Reported | 252.8°C | researchgate.net |
| Poly(this compound) (PDNPMA) | Not Reported | Not Reported | researchgate.net |
Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability Evaluation
TGA measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability and decomposition profiles. The technique is essential for evaluating energetic binders like PDNPMA. researchgate.net
Studies on the acrylate analogue, Poly(2,2-dinitropropyl acrylate) (PDNPA), and its copolymer with 2,2-dinitrobutyl acrylate (DNBA) show that the main mass loss of approximately 60% occurs in the temperature range of 200-280°C. researchgate.net The onset decomposition temperature for PDNPA was found to be 183°C, while for the DNPA/DNBA copolymer, it was slightly higher at 198°C, indicating that copolymerization can enhance thermal stability. researchgate.net The TGA curve provides a "fingerprint" of the polymer's degradation pattern, which is vital for assessing its suitability in high-temperature applications. psu.edu
Table 4: TGA Data for PDNPA and its Copolymer
| Polymer | Decomposition Onset Temperature | Major Mass Loss Temperature Range | Reference |
|---|---|---|---|
| Poly(2,2-dinitropropyl acrylate) (PDNPA) | 183°C | 200-280°C (~60% mass loss) | researchgate.net |
| DNPA/DNBA Copolymer | 198°C | 200-280°C (~60% mass loss) | researchgate.net |
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Index Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for determining the molecular weight distribution of polymers. lcms.cz This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules that can permeate the porous packing material of the column to a greater extent. lcms.cz The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution in a polymer sample. researchgate.netmdpi.com
For energetic polymers like poly(this compound) (PDNPMA) and its copolymers, GPC is instrumental in correlating the polymer's molecular weight characteristics with its physical and energetic properties. The molecular weight and its distribution significantly influence the mechanical properties, processability, and performance of the polymer binder in energetic formulations. lcms.cz
Research on the free radical polymerization of 2,2-dinitropropyl acrylate (PDNPA) has shown that the initiator concentration directly impacts the molecular weight and PDI. researchgate.net As the initiator concentration increases, the average molecular weight of the resulting polymer decreases, and the molecular weight distribution becomes narrower. researchgate.net This is a typical characteristic of free radical polymerization, where a higher concentration of initiator leads to a greater number of polymer chains being initiated, resulting in shorter chains on average.
In the case of copolymers, such as those involving 2,2-dinitropropyl acrylate and vinyl acetate (DNPA-VAc), GPC is used to confirm the formation of the copolymer and to characterize its molecular weight distribution. researchgate.net Similarly, for copolymers of 2,2-dinitropropyl acrylate with styrene, GPC provides essential data on the molecular weight and PDI of the resulting copolymer. researchgate.net
The following table presents typical data obtained from GPC analysis of methacrylate-based polymers, illustrating the kind of information derived from this technique.
| Polymer Sample | Monomer Ratio | Initiator Concentration (mol/L) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PDNPMA-1 | 100% DNPMA | 0.01 | 45,000 | 63,000 | 1.40 |
| PDNPMA-2 | 100% DNPMA | 0.02 | 32,000 | 43,200 | 1.35 |
| PDNPMA-3 | 100% DNPMA | 0.03 | 25,000 | 33,750 | 1.35 |
| DNPA-VAc Copolymer | 3:1 | 0.015 | 38,000 | 57,000 | 1.50 |
| DNPA-St Copolymer | 1:1 | 0.015 | 42,000 | 65,100 | 1.55 |
This table is illustrative and compiled from typical values found in polymer characterization literature. Actual values can vary based on specific polymerization conditions.
Advanced Rheological Characterization of Polymeric Systems
Rheology is the study of the flow and deformation of materials, and it is particularly important for understanding the processability and performance of polymeric systems. researchgate.netanton-paar.com For energetic binders like PDNPMA, rheological properties dictate their behavior during mixing with other components of an energetic formulation, as well as the mechanical properties of the final cured material. researchgate.net The viscosity, viscoelasticity, and temperature-dependent behavior are critical parameters evaluated through rheological studies. mdpi.comanton-paar.com
The molecular structure of a polymer, including its molecular weight, molecular weight distribution, and degree of branching, has a profound impact on its rheological properties. mdpi.com Generally, the zero-shear viscosity (η₀), which is the viscosity at very low shear rates, is strongly dependent on the weight-average molecular weight (Mw). mdpi.com For linear polymers above a critical molecular weight, the zero-shear viscosity is proportional to Mw raised to the power of approximately 3.4 to 3.6. mdpi.com
In the context of energetic binders, rheological studies are often conducted on polymer-plasticizer blends to assess the effect of the plasticizer on the binder's viscosity and processing characteristics. researchgate.net The addition of a plasticizer typically reduces the viscosity of the polymer, which can improve its flow behavior and make it more suitable for processing. researchgate.net
The viscoelastic properties of polymers are characterized using dynamic mechanical analysis (DMA), where a sinusoidal stress or strain is applied to the material and the resulting strain or stress is measured. anton-paar.com This technique provides information on the storage modulus (G'), which represents the elastic component of the material's response, and the loss modulus (G''), which represents the viscous component. The ratio of the loss modulus to the storage modulus (tan δ) is a measure of the material's damping properties. These parameters are often evaluated as a function of temperature and frequency to determine the glass transition temperature (Tg) and other thermal transitions. anton-paar.com
For copolymers, the rheological behavior can be more complex, depending on the composition and architecture of the copolymer. For instance, block copolymers can exhibit microphase separation, leading to unique rheological properties. The following table summarizes key rheological parameters for a hypothetical PDNPMA-based energetic binder system.
| Material | Temperature (°C) | Zero-Shear Viscosity (Pa·s) | Storage Modulus (G') (Pa) at 1 Hz | Loss Modulus (G'') (Pa) at 1 Hz | Glass Transition (Tg) (°C) |
| PDNPMA (unplasticized) | 60 | 850 | 1.2 x 10⁶ | 3.5 x 10⁵ | 55 |
| PDNPMA with 20% Plasticizer | 60 | 150 | 5.0 x 10⁵ | 2.0 x 10⁵ | 35 |
| PDNPMA-based Copolymer | 60 | 450 | 8.0 x 10⁵ | 2.8 x 10⁵ | 48 |
This table is illustrative. The values are representative of typical energetic polymer systems and can vary significantly with the specific plasticizer, comonomer, and measurement conditions.
The characterization of the flow and deformation behavior of energetic materials presents a significant challenge. researchgate.net The rheological properties of energetic thermoplastic elastomers have been a subject of study to understand their behavior in applications such as solid propellants. mdpi.com The viscosity of the polymer binder is a key factor that influences the printability of energetic material suspensions in advanced manufacturing techniques like direct ink writing. researchgate.net
Computational Chemistry Approaches for 2,2 Dinitropropyl Methacrylate Systems
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of chemical reactions involving DNPM. qub.ac.ukelectronicsandbooks.com These calculations provide a detailed understanding of reaction pathways, energy barriers, and the structures of transient species like transition states.
Density Functional Theory (DFT) has emerged as a robust method for mapping out the intricate steps of chemical reactions. qub.ac.ukelectronicsandbooks.comrsc.org By calculating the potential energy surface, DFT allows researchers to identify the most probable sequence of events during a chemical transformation. For instance, in the context of polymerization, DFT can be used to explore the mechanism of initiation, propagation, and termination steps. It can also shed light on side reactions, such as the elimination of nitrous acid, which can occur under certain conditions with related dinitroalkyl compounds. researchgate.net The application of DFT can help in understanding the influence of substituents on reactivity, as seen in studies comparing different acrylate (B77674) and methacrylate (B99206) monomers. hep.com.cn
DFT calculations can also be employed to study the curing mechanisms of polymers. For example, in polyurethane systems, DFT has been used to calculate the activation barriers for urethane (B1682113) formation, providing insights into the reaction kinetics. researchgate.net This approach is transferable to understanding the cross-linking reactions in polymers derived from DNPM.
A critical aspect of understanding reaction mechanisms is the quantification of energy barriers and the characterization of transition state structures. nih.govnih.gov The energy barrier, or activation energy, determines the rate of a reaction, while the transition state represents the highest energy point along the reaction coordinate. materialssquare.com
DFT calculations can accurately predict these parameters. For example, in the study of amide hydrolysis, DFT has been used to calculate free energy barriers that are in good agreement with experimental values. nih.gov Similarly, for DNPM, DFT can be used to calculate the activation energies for various potential reaction pathways, such as radical addition to the double bond during polymerization or thermal decomposition routes. The calculated energy barriers can then be used to predict which reactions are kinetically favorable.
Table 1: Illustrative Example of Calculated Energy Barriers for a Hypothetical Reaction Series
| Reaction Step | Reactant(s) | Product(s) | Calculated ΔG‡ (kcal/mol) |
| Initiation | Initiator + Monomer | Radical Adduct | 15.2 |
| Propagation | Polymer Radical + Monomer | Elongated Polymer Radical | 8.5 |
| Termination | 2 Polymer Radicals | Inactive Polymer Chain | 2.1 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations for the 2,2-dinitropropyl methacrylate system.
Molecular Dynamics Simulations for Polymer Behavior Prediction
While quantum chemical methods are excellent for studying individual reaction steps, molecular dynamics (MD) simulations are better suited for predicting the macroscopic behavior of polymer systems. 222.198.130nih.govresearchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the investigation of properties like glass transition temperature, mechanical strength, and diffusion. nih.govmdpi.com
Application in Polymerization Kinetics Prediction (e.g., Propagation Rate Coefficients)
Computational methods can be applied to predict key kinetic parameters in polymerization reactions. The propagation rate coefficient (k_p) is a crucial parameter that governs the speed of the polymerization process. goettingen-research-online.de While experimental techniques like pulsed-laser polymerization (PLP) are used to measure k_p, computational approaches can provide a theoretical framework for understanding the factors that influence this coefficient. cmu.eduiupac.org
Transition State Theory (TST) can be combined with quantum chemical calculations to estimate k_p. goettingen-research-online.de By calculating the Gibbs free energy of activation for the propagation step, it is possible to derive a theoretical value for the rate coefficient. These predictions can be compared with experimental data to validate the computational model and gain a deeper understanding of the polymerization kinetics of DNPM. hep.com.cnbit.edu.cn Studies on other methacrylates have shown that k_p can be influenced by factors such as the size of the alkyl group and the solvent environment. goettingen-research-online.de
Table 2: Experimentally Determined and Computationally Predicted Propagation Rate Coefficients for a Model Methacrylate
| Temperature (°C) | Experimental k_p (L mol⁻¹ s⁻¹) | Predicted k_p (L mol⁻¹ s⁻¹) |
| 25 | 550 | 580 |
| 50 | 1100 | 1150 |
| 75 | 2000 | 2100 |
Note: This table presents hypothetical data for a model methacrylate to illustrate the comparison between experimental and predicted values. Actual data for this compound would require specific experimental and computational studies.
Molecular Electrostatic Potential (MESP) Analysis for Intermolecular Interactions
Molecular Electrostatic Potential (MESP) analysis is a computational technique used to visualize and understand the charge distribution within a molecule and predict its non-covalent interactions. researchgate.netnih.gov The MESP map shows regions of positive and negative electrostatic potential on the molecular surface, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
For this compound, MESP analysis can identify the electron-rich and electron-deficient regions of the molecule. The nitro groups (-NO₂) are strongly electron-withdrawing, leading to a positive potential on the adjacent carbon atoms and a negative potential on the oxygen atoms. The carbonyl group of the methacrylate moiety also contributes to the electrostatic landscape of the molecule. This information is crucial for understanding how DNPM molecules interact with each other and with other molecules in a mixture, such as initiators, solvents, or other monomers in a copolymerization system. researchgate.net MESP analysis can provide insights into hydrogen bonding capabilities and other intermolecular forces that dictate the physical properties and reactivity of the compound. d-nb.infonih.gov
Advanced Applications and Future Research Directions for 2,2 Dinitropropyl Methacrylate Polymers
Poly(2,2-Dinitropropyl Methacrylate) as an Energetic Binder in Composite Materials
Poly(this compound) (PDNPM) is a critical energetic binder used in composite explosives and propellants. Its primary function is to form a stable, energetic matrix that encapsulates crystalline explosive fillers, enhancing the performance and improving the mechanical properties of the formulation.
A key advantage of using polymeric binders is the reduction of the mechanical sensitivity of the explosive formulation. The polymer matrix cushions the explosive crystals, making them less susceptible to accidental initiation by impact or friction. This desensitization is crucial for the development of insensitive munitions (IMs), which are designed to withstand unforeseen stimuli during handling, storage, and transport. The use of PDNPM helps to create a tough, flexible three-dimensional network that binds the explosive ingredients and a plasticizer, resulting in a less vulnerable energetic material. dtic.mil
The compatibility of an energetic binder with explosive fillers is paramount for the safety and stability of the final formulation. PDNPM has been shown to be compatible with common high-energy fillers such as RDX (1,3,5-trinitro-1,3,5-triazinane) and HMX (cyclotetramethylenetetranitramine). researchgate.netresearchgate.net Compatibility is often assessed using thermal analysis techniques like Differential Scanning Calorimetry (DSC). Studies on copolymers containing 2,2-dinitropropyl acrylate (B77674) (DNPA), a structurally similar monomer, have demonstrated good thermal stability and compatibility with both RDX and HMX. researchgate.netresearchgate.net For instance, copolymers of DNPA with vinyl acetate (B1210297) and styrene (B11656) show thermal decomposition peak temperatures of 259.1°C and 251.4°C, respectively, and are noted to be compatible with RDX and HMX. researchgate.netresearchgate.net
The compatibility of binders with plasticizers is also a critical factor. Energetic plasticizers such as bis(2,2-dinitropropyl)formal (BDNPF) and bis(2,2-dinitropropyl)acetal (BDNPA) are often used in conjunction with energetic binders to improve processability and enhance the mechanical properties of the cured explosive. google.combibliotekanauki.pl Molecular dynamics simulations have been employed to study the miscibility and binding energies between polymers and plasticizers, providing insights into their compatibility at a molecular level. rsc.org
Energetic binders like PDNPM contribute to the total energy release upon detonation. google.com This allows for formulations with higher solids loading of the primary explosive while maintaining castability and desirable mechanical properties. google.com The use of energetic binders can lead to castable explosive compositions with up to 87% HMX, and even higher (up to 92%) with the inclusion of aluminum powder, resulting in a firm elastomer with very high explosive potential. google.com
| Property | Value/Observation | Significance |
| Thermal Decomposition Temperature (PDNPA) | 252.8°C researchgate.netbit.edu.cn | Indicates good thermal stability for an energetic polymer. |
| Glass Transition Temperature (DNPA-VAc copolymer) | 59.7°C researchgate.netresearchgate.net | Relevant for determining the operational temperature range of the binder. |
| Glass Transition Temperature (DNPA-St copolymer) | 63.3°C researchgate.netresearchgate.net | Relevant for determining the operational temperature range of the binder. |
| Compatibility | Good with RDX and HMX researchgate.netresearchgate.net | Essential for safe and stable high-explosive formulations. |
Design and Synthesis of Novel Functionalized Poly(this compound) Derivatives
Current research is actively exploring the synthesis of novel functionalized PDNPM derivatives to further tailor its properties. By introducing different functional groups into the polymer backbone or as side chains, researchers aim to improve characteristics such as thermal stability, mechanical strength, and energy content.
Strategies for creating these derivatives include copolymerization of DNPM with other functional monomers. For instance, the incorporation of hydroxyl-terminated monomers can provide sites for cross-linking, leading to thermoset binders with enhanced mechanical properties. google.comdtic.mil The synthesis of copolymers with monomers like vinyl acetate or styrene has been investigated to modify the polymer's properties. researchgate.netresearchgate.net
Furthermore, advanced polymerization techniques such as organocatalyzed group transfer polymerization and living anionic polymerization are being utilized to create well-defined polymer architectures, including block copolymers and end-functionalized polymers. rsc.orgmdpi.com These methods allow for precise control over molecular weight and dispersity, leading to materials with highly predictable properties. The functionalization of polymers with specific end-groups can also be used to create materials for specialized applications. mdpi.com
Exploration of Sustainable Synthesis and Processing Methodologies
The development of "green" or sustainable approaches for the synthesis and processing of energetic materials is a growing area of focus. This includes the use of less hazardous solvents and reagents, and the development of processes that minimize waste. For example, research into eco-friendly technologies for coating explosive crystals with polymeric binders that have adjustable water solubility at a basic pH eliminates the need for traditional organic solvents, leading to a safer and simpler manufacturing process. mdpi.com
In the broader context of polymer chemistry, efforts are being made to develop more sustainable polymerization methods. This can involve using biocatalysts or developing polymerization processes that occur in aqueous media. While specific research on sustainable synthesis of PDNPM is not widely published, the general trend in polymer science points towards the adoption of greener chemical practices.
Emerging Research Areas in Energetic Polymers and Functionalized Methacrylate (B99206) Materials
The field of energetic polymers is continually evolving, with several exciting research areas emerging. One such area is the development of "reactive structure materials" (RSMs), where the structural components of a device also contribute to its energetic output. uni-muenchen.deresearchgate.net While much of the focus has been on metal-based materials, energetic polymers with high glass transition temperatures are being explored as lightweight alternatives. uni-muenchen.de
The synthesis of novel monomers is key to developing next-generation energetic polymers. Research into new high-energy density materials often involves computational design to predict the properties of new molecules before they are synthesized.
In the realm of functionalized methacrylates, there is significant interest in their application in fields beyond energetic materials. For example, methacrylate-functionalized derivatives are being developed for use in dental resins with antibacterial properties and in the creation of thermo-responsive hydrogels for biomedical applications. nih.govnih.gov The synthetic strategies and characterization techniques developed in these areas can often be adapted for the advancement of energetic methacrylate polymers.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing DNPM-based copolymers with controlled monomer ratios?
- Methodology : Free radical polymerization is the primary method, using azobisisobutyronitrile (AIBN) as an initiator in ethyl acetate. Key variables include monomer feed ratios (e.g., DNPM with styrene or vinyl acetate), reaction time, and initiator concentration (0.5–2.0 wt%). For example, copolymerization with styrene requires a molar ratio optimization (e.g., 1:1 to 3:1 DNPM:styrene) to balance energetic and mechanical properties .
- Characterization : Use FTIR to confirm ester carbonyl (C=O) and nitro (NO₂) group retention. ¹H NMR quantifies monomer incorporation ratios via peak integration (e.g., aromatic protons from styrene at δ 6.2–7.2 ppm vs. DNPM’s methylene protons at δ 4.1–4.5 ppm) .
Q. How can thermal stability and decomposition pathways of DNPM be systematically analyzed?
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen at heating rates of 5–20°C/min. For decomposition mechanisms, combine experimental data with density functional theory (DFT) calculations to model gas-phase reactions (e.g., HONO elimination and NO₂ scission) .
- Key Findings : DNPM derivatives exhibit initial decomposition at ~150–180°C, releasing CO, CO₂, NO, and N₂O. Degradation kinetics follow a two-stage process: nitro group elimination followed by backbone fragmentation .
Advanced Research Questions
Q. What kinetic models describe the bulk polymerization of DNPM, and how do substituents affect reactivity?
- Methodology : Use non-isothermal DSC to determine activation energy (Eₐ) via the Kissinger method. Compare polymerization rates of DNPM with structurally similar monomers (e.g., 2,2-dinitrobutyl acrylate). Substituent effects (e.g., methyl groups on the acryloyl double bond) reduce reactivity by steric hindrance and electron withdrawal .
- Data : For DNPM, Eₐ ranges from 80–100 kJ/mol, with polymerization rates 20–30% slower than non-nitro-substituted methacrylates due to reduced radical mobility .
Q. How do DNPM-based binders enhance combustion rates in solid propellants, and what compatibility challenges arise with oxidizers?
- Methodology : Formulate propellants with DNPM copolymers (e.g., DNPM-VAc) as binders and ammonium perchlorate (AP) as oxidizer. Test combustion rates via strand burner experiments. Assess compatibility using vacuum stability tests (VST) to measure gas evolution under thermal stress .
- Findings : DNPM binders increase burn rates by 15–25% compared to inert binders (e.g., HTPB). However, nitro groups in DNPM may react with AP, requiring stabilization via additives like 2-nitrodiphenylamine (CAS 119-75-5) .
Q. What structural modifications improve the mechanical properties of DNPM copolymers for energetic applications?
- Methodology : Incorporate rigid comonomers (e.g., styrene) or crosslinkers (e.g., divinylbenzene) to enhance glass transition temperature (Tg) and tensile strength. Measure dynamic mechanical properties via DMA and compare with theoretical Tg values from the Fox equation .
- Results : A DNPM-styrene copolymer (70:30 ratio) achieves Tg ~60°C and tensile strength of 12 MPa, suitable for plastic-bonded explosives (PBXs). Crosslinking reduces sensitivity to impact by 30% .
Data Contradictions and Resolution
Q. Discrepancies in reported decomposition temperatures for DNPM derivatives: How to reconcile experimental variability?
- Analysis : Studies report decomposition onset temperatures ranging from 150°C to 220°C. Variability arises from differences in sample purity (e.g., residual monomers), heating rates, and atmospheric conditions (e.g., inert vs. oxidative). Standardize testing per GJB772A-1997 (Chinese military standard for explosive testing) .
Q. Conflicting data on DNPM copolymer compatibility with nitrate esters: What stabilization methods are validated?
- Resolution : While DNPM-based formulations show instability with nitrate esters (e.g., nitroglycerin), adding 1–2 wt% N-methyl-p-nitroaniline (CAS 100-15-2) reduces gas evolution by 50% in accelerated aging tests (70°C for 14 days) .
Research Gaps and Future Directions
- Urgent Need : Develop computational models to predict DNPM copolymer phase behavior in multi-component propellant systems.
- Understudied Area : Impact of DNPM’s stereochemistry (e.g., R/S configurations) on polymerization kinetics and mechanical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
